molecular formula C10H12N2 B13712682 2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline

2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline

Cat. No.: B13712682
M. Wt: 160.22 g/mol
InChI Key: ABQSBOSYXIUJSV-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline is an organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline typically involves the condensation of an appropriate pyrrole derivative with aniline. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole
  • Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-
  • Myosmine

Uniqueness

2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline is unique due to its fused pyrrole-aniline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)aniline

InChI

InChI=1S/C10H12N2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7,11H2

InChI Key

ABQSBOSYXIUJSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=CC=C2N

Origin of Product

United States

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